molecular formula C13H20O8Si B1580824 3-(Tris(acetoxy)silyl)propyl methacrylate CAS No. 51772-85-1

3-(Tris(acetoxy)silyl)propyl methacrylate

Cat. No.: B1580824
CAS No.: 51772-85-1
M. Wt: 332.38 g/mol
InChI Key: MLOKHANBEXWBKS-UHFFFAOYSA-N
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Description

3-(Tris(acetoxy)silyl)propyl methacrylate is a versatile organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This compound is characterized by its unique structure, which includes a methacrylate group and a tris(acetoxy)silyl group, making it highly reactive and suitable for a range of chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tris(acetoxy)silyl)propyl methacrylate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with methanol as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Tris(acetoxy)silyl)propyl methacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tris(acetoxy)silyl)propyl methacrylate finds extensive use in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Tris(acetoxy)silyl)propyl methacrylate involves the hydrolysis of the acetoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion between organic and inorganic materials by forming strong covalent bonds at the interface. The methacrylate group allows for polymerization, creating a robust polymer network that improves the mechanical properties of the material .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Trimethoxysilyl)propyl acrylate

Uniqueness

Compared to similar compounds, 3-(Tris(acetoxy)silyl)propyl methacrylate offers unique advantages due to its tris(acetoxy)silyl group, which provides multiple reactive sites for hydrolysis and condensation reactions. This results in stronger and more durable bonds in hybrid materials, making it particularly valuable in applications requiring enhanced adhesion and mechanical strength .

Properties

IUPAC Name

3-triacetyloxysilylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8Si/c1-9(2)13(17)18-7-6-8-22(19-10(3)14,20-11(4)15)21-12(5)16/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOKHANBEXWBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199700
Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51772-85-1
Record name 3-[Tris(acetyloxy)silyl]propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51772-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[tris(acetoxy)silyl]propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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